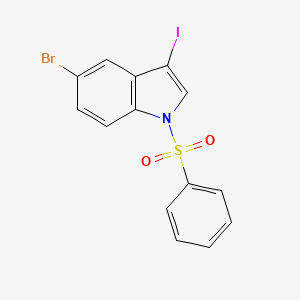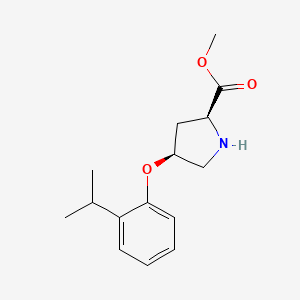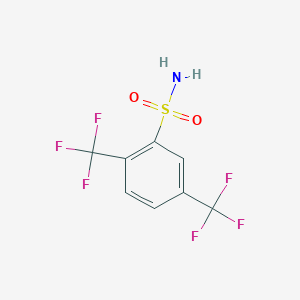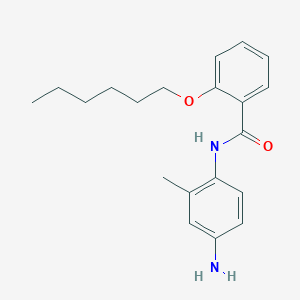
5-(4-Fluorophenoxy)pyridin-2-amine
Descripción general
Descripción
5-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound with the CAS Number: 672945-75-4 . It has a molecular weight of 204.2 and its IUPAC name is 5-(4-fluorophenoxy)-2-pyridinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(4-Fluorophenoxy)pyridin-2-amine is 1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H, (H2,13,14) . The InChI key is GJYQBDCLIHYVSB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(4-Fluorophenoxy)pyridin-2-amine has a molecular formula of C11H9FN2O . Its average mass is 204.200 Da and its monoisotopic mass is 204.069885 Da .Aplicaciones Científicas De Investigación
Hydrogen-Bond Basicity
Research involving 4-fluorophenol, a component structurally similar to 5-(4-Fluorophenoxy)pyridin-2-amine, shows its application in studying hydrogen-bond basicity. The study conducted by Graton, Berthelot, and Laurence (2001) used 4-fluorophenol as a reference hydrogen-bond donor to construct a spectroscopic scale of hydrogen-bond basicity. This research helps in understanding the interactions and bonding tendencies of compounds similar to 5-(4-Fluorophenoxy)pyridin-2-amine (Graton, Berthelot, & Laurence, 2001).
Fluorination of Nitrogen-Containing Aromatics
A study by Anand and Filler (1976) explored the fluorination of nitrogen-containing aromatics using xenon difluoride, which provides insights into the chemical reactions and modifications that can occur in compounds like 5-(4-Fluorophenoxy)pyridin-2-amine. This research contributes to understanding the chemical behavior and potential applications of such fluorinated compounds (Anand & Filler, 1976).
Oxyfunctionalization Using Burkholderia sp. MAK1
Research by Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 demonstrates potential applications in the chemical industry. This study highlights the use of enzymes or whole cells for the preparation of hydroxylated pyridines, similar to 5-(4-Fluorophenoxy)pyridin-2-amine, as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).
Antimicrobial Activities of Pyridine Derivatives
Bayrak et al. (2009) conducted a study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research provides valuable information on the antimicrobial potential of pyridine derivatives, which is relevant to understanding the possible biomedical applications of 5-(4-Fluorophenoxy)pyridin-2-amine (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQBDCLIHYVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)pyridin-2-amine | |
CAS RN |
672945-75-4 | |
| Record name | 5-(4-fluorophenoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)



![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)



